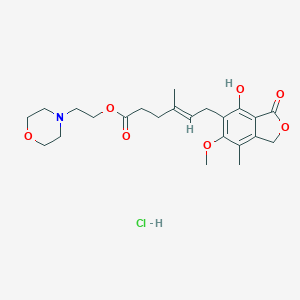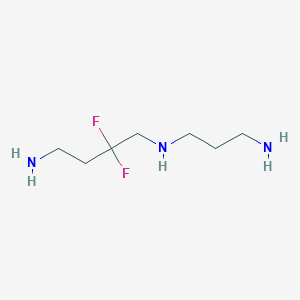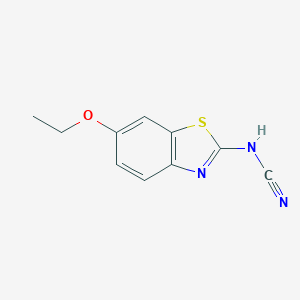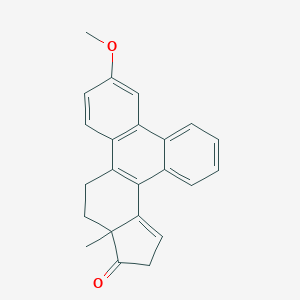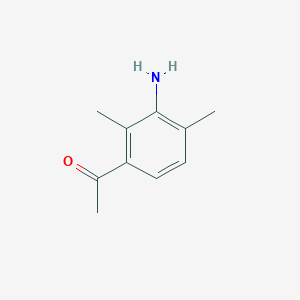
1-(3-Amino-2,4-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2,4-dimethylphenyl)ethanone, also known as Adrafinil, is a synthetic nootropic compound that was originally developed in France in the late 1970s. It belongs to the eugeroic class of drugs, which are known to promote wakefulness and alertness without causing the same level of side effects as traditional stimulants. Adrafinil has gained popularity as a cognitive enhancer and is widely used by students, professionals, and athletes to improve their mental performance.
Mechanism of Action
1-(3-Amino-2,4-dimethylphenyl)ethanone is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood. This compound is also thought to enhance the activity of certain enzymes that are involved in energy metabolism, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness and alertness in both animals and humans. It has also been found to improve cognitive function, including memory, attention, and executive function. This compound has been shown to have a low potential for abuse and addiction, and it does not cause the same level of side effects as traditional stimulants.
Advantages and Limitations for Lab Experiments
1-(3-Amino-2,4-dimethylphenyl)ethanone has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers working with limited budgets. This compound is also relatively safe and well-tolerated, with a low potential for toxicity. However, this compound does have some limitations as a research tool. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound is metabolized to modafinil in the liver, which can complicate the interpretation of results.
Future Directions
There are several areas of research that could benefit from further investigation into 1-(3-Amino-2,4-dimethylphenyl)ethanone. One potential area of interest is its use in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its potential as a treatment for sleep disorders such as narcolepsy. Additionally, there is growing interest in the use of this compound as a cognitive enhancer in healthy individuals, particularly in the context of academic and professional performance. Further research is needed to fully understand the mechanisms underlying this compound's cognitive-enhancing effects and to identify potential therapeutic applications.
Scientific Research Applications
1-(3-Amino-2,4-dimethylphenyl)ethanone has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and executive function in both animals and humans. This compound has also been investigated for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
120738-22-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(3-amino-2,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-4-5-9(8(3)12)7(2)10(6)11/h4-5H,11H2,1-3H3 |
InChI Key |
FHPSBOOCBOLPHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(=O)C)C)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)C)N |
synonyms |
Ethanone, 1-(3-amino-2,4-dimethylphenyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


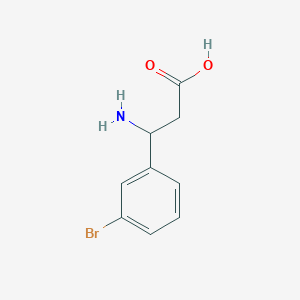

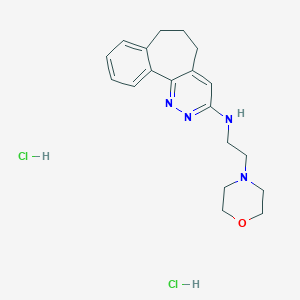
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B38694.png)
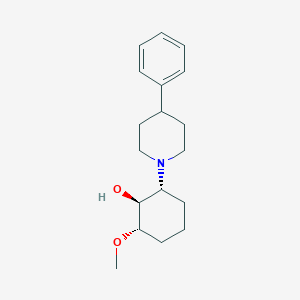
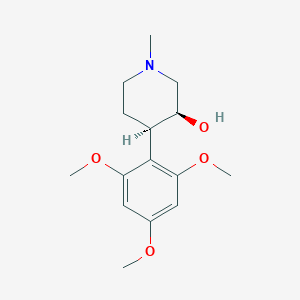


![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)
